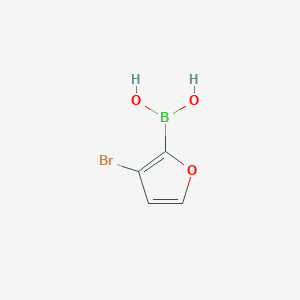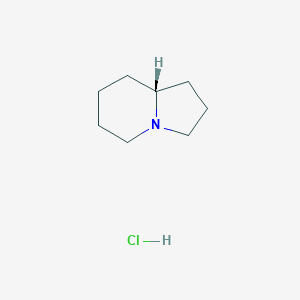
1-(3,5-Dichloropyridin-2-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dichloropyridin-2-yl)ethanamine is an organic compound with the molecular formula C7H8Cl2N It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
The synthesis of 1-(3,5-Dichloropyridin-2-yl)ethanamine typically involves the chlorination of pyridine derivatives followed by amination. One common method includes the reaction of 3,5-dichloropyridine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial production methods often involve large-scale chlorination processes followed by purification steps to isolate the desired product. These methods are optimized for high yield and purity, ensuring the compound meets the necessary standards for further applications .
Chemical Reactions Analysis
1-(3,5-Dichloropyridin-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives. Reducing agents like lithium aluminum hydride are often used.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
1-(3,5-Dichloropyridin-2-yl)ethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways
Mechanism of Action
The mechanism of action of 1-(3,5-Dichloropyridin-2-yl)ethanamine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .
The molecular pathways involved often include key signaling cascades that regulate cell growth and survival. By modulating these pathways, the compound can exert its therapeutic effects .
Comparison with Similar Compounds
1-(3,5-Dichloropyridin-2-yl)ethanamine can be compared with other similar compounds, such as:
1-(3,5-Dichloropyridin-4-yl)ethanamine: This compound has a similar structure but differs in the position of the chlorine atoms, which can affect its reactivity and biological activity.
1-(3,5-Dichloropyridin-2-yl)ethanone: This ketone derivative has different chemical properties and applications compared to the amine.
5-Methoxytryptamine: Although structurally different, this compound shares some biological activities with this compound, such as interactions with specific receptors.
Properties
Molecular Formula |
C7H8Cl2N2 |
|---|---|
Molecular Weight |
191.05 g/mol |
IUPAC Name |
1-(3,5-dichloropyridin-2-yl)ethanamine |
InChI |
InChI=1S/C7H8Cl2N2/c1-4(10)7-6(9)2-5(8)3-11-7/h2-4H,10H2,1H3 |
InChI Key |
IEIMANXIFJWWFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=N1)Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![tert-Butyl 8-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B12975136.png)




